molecular formula C10H6ClN3O2 B14398375 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one CAS No. 87802-18-4

5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one

Cat. No.: B14398375
CAS No.: 87802-18-4
M. Wt: 235.62 g/mol
InChI Key: XHEQJBGJCHQUFA-UHFFFAOYSA-N
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Description

5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indole moiety, along with the oxadiazolidinone ring, makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one typically involves the reaction of 6-chloroindole with appropriate reagents to form the oxadiazolidinone ring. One common method is the cyclization of a hydrazide intermediate with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazolidinone ring, potentially leading to ring-opening and formation of different products.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the oxadiazolidinone ring may contribute to the overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one: Lacks the chloro group, which may affect its biological activity.

    5-(6-Bromo-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one: Contains a bromo group instead of a chloro group, potentially leading to different reactivity and properties.

Uniqueness

The presence of the chloro group in 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one may enhance its biological activity and make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

87802-18-4

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

5-(6-chloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H6ClN3O2/c11-6-2-1-5-3-8(12-7(5)4-6)9-13-14-10(15)16-9/h1-4,12H,(H,14,15)

InChI Key

XHEQJBGJCHQUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C3=NNC(=O)O3

Origin of Product

United States

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